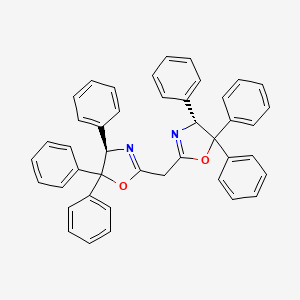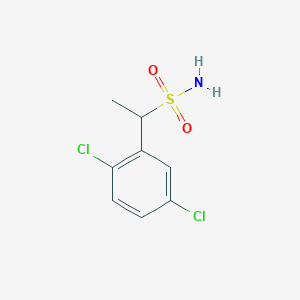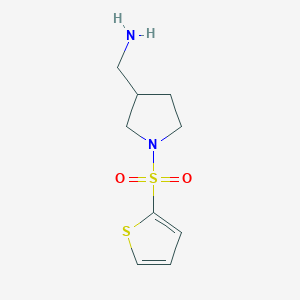
Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features two oxazoline rings, each substituted with triphenyl groups, connected by a central methane carbon. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of triphenylacetonitrile with an appropriate oxazoline precursor under controlled conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide, and conducted in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures to handle large quantities of reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane exerts its effects is largely dependent on its role in specific applications. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of metal complexes. The oxazoline rings provide sites for hydrogen bonding and other interactions, making it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(indolyl)methane: Known for its biological activity and use in medicinal chemistry.
Bis(pyrazolyl)methane: Utilized in coordination chemistry and as a building block for complex molecules.
Bis(diphenylphosphino)methane: Commonly used as a ligand in organometallic chemistry.
Uniqueness
Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane is unique due to its dual oxazoline rings and triphenyl substitution, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Formule moléculaire |
C43H34N2O2 |
|---|---|
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
(4R)-4,5,5-triphenyl-2-[[(4R)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]methyl]-4H-1,3-oxazole |
InChI |
InChI=1S/C43H34N2O2/c1-7-19-32(20-8-1)40-42(34-23-11-3-12-24-34,35-25-13-4-14-26-35)46-38(44-40)31-39-45-41(33-21-9-2-10-22-33)43(47-39,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,40-41H,31H2/t40-,41-/m1/s1 |
Clé InChI |
DGJGXEILSKRHNG-GYOJGHLZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2C(OC(=N2)CC3=N[C@@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canonique |
C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)












